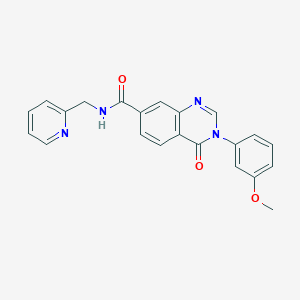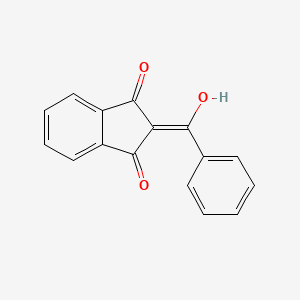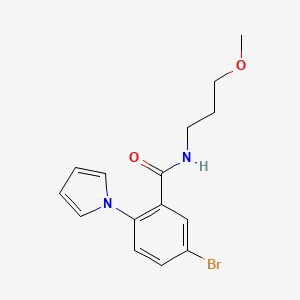
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide typically involves the following steps:
Formation of Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Attachment of Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Amidation: The final step involves the formation of the amide bond, which can be done using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
反応の種類
酸化: この化合物は、特にイソインドリン-1-オンコアで酸化反応を起こす可能性があります。
還元: 還元反応は、イソインドリン-1-オン環のカルボニル基を標的にすることができます。
置換: ピリジン環は、求電子置換反応または求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用できます。
置換: ハロゲン(Cl2、Br2)や求核剤(NH3、OH-)などの試薬が一般的に使用されます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件や試薬によって異なりますが、元の化合物の様々な酸化、還元、または置換誘導体を含む可能性があります。
4. 科学研究への応用
化学
化学では、この化合物は、特に新しい医薬品の開発において、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学
生物学的には、イソインドリン-1-オン誘導体は、酵素阻害剤、受容体モジュレーター、および抗菌剤としての可能性について研究されています。
医学
医学では、これらの化合物は、抗炎症作用、抗がん作用、神経保護作用など、潜在的な治療効果について研究されています。
産業
産業的には、このような化合物は、その独特の化学的性質により、ポリマーやコーティングなどの新しい材料の開発に利用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, isoindolinone derivatives have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry
Industrially, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用機序
3-(1-オキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-N-(ピリジン-4-イル)プロパンアミドの作用機序は、その特定の生物学的標的に依存します。一般的に、イソインドリン-1-オン誘導体は、水素結合、疎水性相互作用、ファンデルワールス力を通じて、酵素や受容体などの様々な分子標的に結合することができます。これらの相互作用は、標的の活性を調節し、観察される生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
タリドミド: 免疫調節作用と抗炎症作用で知られています。
レナリドミド: 抗がん作用が強化されたタリドミドの誘導体です。
ポマリドミド: 強力な抗炎症作用と抗がん作用を持つ、別のタリドミド誘導体です。
独自性
3-(1-オキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-N-(ピリジン-4-イル)プロパンアミドは、その特定の構造と官能基に応じて、これらの化合物に比べて、選択性の向上、副作用の軽減、または効力の強化などの独自の利点を提供する可能性があります。
類似化合物との比較
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory effects.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anticancer properties.
Uniqueness
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide may offer unique advantages over these compounds, such as improved selectivity, reduced side effects, or enhanced potency, depending on its specific structure and functional groups.
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
3-(3-oxo-1H-isoindol-2-yl)-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C16H15N3O2/c20-15(18-13-5-8-17-9-6-13)7-10-19-11-12-3-1-2-4-14(12)16(19)21/h1-6,8-9H,7,10-11H2,(H,17,18,20) |
InChIキー |
INKKGAPWOTXHQK-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B12169679.png)


![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12169695.png)

![1-(4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B12169708.png)
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B12169713.png)
![1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B12169714.png)
![methyl {7-hydroxy-4-methyl-2-oxo-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-3-yl}acetate](/img/structure/B12169715.png)
![(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B12169718.png)
![methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12169719.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone](/img/structure/B12169725.png)
